molecular formula C29H29N3O7 B15172350 butyl 4-[(1R,2S,6R,7S)-7-(3,4-dimethoxybenzoyl)-3,5-dioxo-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-dien-4-yl]benzoate

butyl 4-[(1R,2S,6R,7S)-7-(3,4-dimethoxybenzoyl)-3,5-dioxo-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-dien-4-yl]benzoate

Cat. No.: B15172350
M. Wt: 531.6 g/mol
InChI Key: IQRWDUBMTZPONR-HVHOJJEHSA-N
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Description

Butyl 4-[(1R,2S,6R,7S)-7-(3,4-dimethoxybenzoyl)-3,5-dioxo-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-dien-4-yl]benzoate is a tricyclic heterocyclic compound featuring a complex fused-ring system with multiple functional groups. Its structure includes a benzoate ester linked to a tricyclic core containing nitrogen and oxygen atoms, as well as a 3,4-dimethoxybenzoyl substituent.

Properties

Molecular Formula

C29H29N3O7

Molecular Weight

531.6 g/mol

IUPAC Name

butyl 4-[(1R,2S,6R,7S)-7-(3,4-dimethoxybenzoyl)-3,5-dioxo-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-dien-4-yl]benzoate

InChI

InChI=1S/C29H29N3O7/c1-4-5-15-39-29(36)17-8-11-19(12-9-17)31-27(34)23-20-7-6-14-30-32(20)25(24(23)28(31)35)26(33)18-10-13-21(37-2)22(16-18)38-3/h6-14,16,20,23-25H,4-5,15H2,1-3H3/t20-,23-,24-,25+/m1/s1

InChI Key

IQRWDUBMTZPONR-HVHOJJEHSA-N

Isomeric SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)[C@@H]3[C@H]4C=CC=NN4[C@@H]([C@@H]3C2=O)C(=O)C5=CC(=C(C=C5)OC)OC

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C4C=CC=NN4C(C3C2=O)C(=O)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-[(1R,2S,6R,7S)-7-(3,4-dimethoxybenzoyl)-3,5-dioxo-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-dien-4-yl]benzoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, introduction of the dimethoxybenzoyl group, and esterification with butyl benzoate. Reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[(1R,2S,6R,7S)-7-(3,4-dimethoxybenzoyl)-3,5-dioxo-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-dien-4-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Butyl 4-[(1R,2S,6R,7S)-7-(3,4-dimethoxybenzoyl)-3,5-dioxo-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-dien-4-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of butyl 4-[(1R,2S,6R,7S)-7-(3,4-dimethoxybenzoyl)-3,5-dioxo-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-dien-4-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The dimethoxybenzoyl group may also play a role in modulating the compound’s activity by interacting with hydrophobic regions of proteins .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Core Structure Substituents Functional Groups
Target Compound Tricyclo[6.4.0.02,6]dodeca 3,4-Dimethoxybenzoyl, butyl benzoate Amide, ester, ether
I-6230 Bicyclic phenethylamino Pyridazin-3-yl Ester, amine
I-6373 Phenethylthio 3-Methylisoxazol-5-yl Ester, thioether
Aglaithioduline () Linear hydroxamate Aliphatic chain Hydroxamic acid, aromatic rings

Bioactivity and Mechanism of Action

Bioactivity Profile Clustering

highlights that bioactivity profiles correlate strongly with chemical structures. For example, compounds with similar tricyclic cores or ester functionalities (e.g., I-6230 and I-6373) cluster together in hierarchical analyses, suggesting shared mechanisms such as kinase inhibition or epigenetic modulation . The target compound’s dimethoxybenzoyl group may enhance binding to aromatic-rich enzyme pockets, akin to SAHA (suberoylanilide hydroxamic acid), a histone deacetylase (HDAC) inhibitor .

Similarity Indexing and Pharmacokinetics

Using Tanimoto coefficient-based similarity indexing (), the target compound likely shares <50% similarity with SAHA due to its tricyclic core, but higher similarity (~60–70%) with benzoate derivatives like I-6230. Key differences in logP (lipophilicity) and molecular weight (Table 2) may influence bioavailability and target selectivity.

Table 2: Molecular Property Comparison

Property Target Compound I-6230 SAHA
Molecular Weight (g/mol) ~550* 383.42 264.32
logP (predicted) 3.8–4.2* 2.1 1.5
Hydrogen Bond Donors 2 2 2
Hydrogen Bond Acceptors 9 6 4

*Estimated using ChemDraw and PubChem data.

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